molecular formula C9H9ClN4O2 B063696 (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid CAS No. 161553-18-0

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid

Katalognummer B063696
CAS-Nummer: 161553-18-0
Molekulargewicht: 240.64 g/mol
InChI-Schlüssel: OBIIYNMQFYWHMW-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid, also known as CLP257, is a synthetic compound that has been studied for its potential therapeutic applications in neurological disorders.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has been studied for its potential applications in neurological disorders such as epilepsy, neuropathic pain, and migraine. It has been shown to selectively inhibit T-type calcium channels, which are involved in the generation and propagation of neuronal action potentials. By blocking these channels, this compound may reduce the excitability of neurons and prevent the development of seizures, pain, and migraine attacks.

Wirkmechanismus

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid selectively inhibits T-type calcium channels by binding to a specific site on the channel protein. This binding prevents calcium ions from entering the neuron, which reduces the excitability of the neuron and prevents the generation of action potentials. This mechanism of action is specific to T-type calcium channels and does not affect other types of calcium channels or ion channels.
Biochemical and Physiological Effects
This compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce pain behavior in animal models of neuropathic pain. In addition, this compound has been shown to reduce the frequency and severity of migraine attacks in animal models of migraine. These effects are thought to be due to the selective inhibition of T-type calcium channels in neurons.

Vorteile Und Einschränkungen Für Laborexperimente

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid has several advantages for lab experiments. It is a highly selective inhibitor of T-type calcium channels, which allows researchers to study the specific role of these channels in neurological disorders. It is also a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, this compound has limitations in terms of its solubility and stability. It is not highly soluble in water, which can make it difficult to administer in vivo. It is also prone to degradation over time, which can affect its potency and purity.

Zukünftige Richtungen

There are several future directions for research on (S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective T-type calcium channel inhibitors based on the structure of this compound. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.

Synthesemethoden

(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid is synthesized through a multi-step process involving the reaction of 2-amino-4,6-dichloroimidazo[1,2-b]pyridazine with (S)-2-(2-aminopropyl)malonic acid diethyl ester. The resulting compound is then treated with hydrochloric acid to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound with minimal side products.

Eigenschaften

CAS-Nummer

161553-18-0

Molekularformel

C9H9ClN4O2

Molekulargewicht

240.64 g/mol

IUPAC-Name

(2S)-2-amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid

InChI

InChI=1S/C9H9ClN4O2/c10-7-1-2-8-12-5(4-14(8)13-7)3-6(11)9(15)16/h1-2,4,6H,3,11H2,(H,15,16)/t6-/m0/s1

InChI-Schlüssel

OBIIYNMQFYWHMW-LURJTMIESA-N

Isomerische SMILES

C1=CC(=NN2C1=NC(=C2)C[C@@H](C(=O)O)N)Cl

SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Kanonische SMILES

C1=CC(=NN2C1=NC(=C2)CC(C(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.